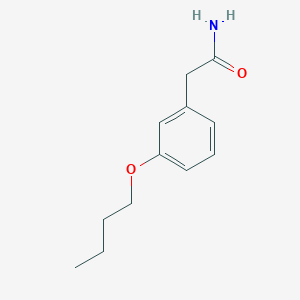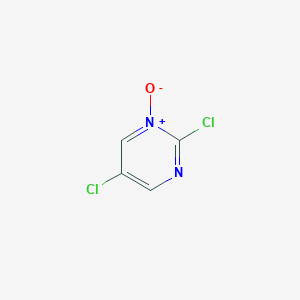
1,2-Di-tert-butyl-1,2-dichloro-1,2-dimethyldisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Di-tert-butyl-1,2-dichloro-1,2-dimethyldisilane is an organosilicon compound characterized by the presence of two silicon atoms bonded to tert-butyl, chlorine, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Di-tert-butyl-1,2-dichloro-1,2-dimethyldisilane can be synthesized through the reaction of tert-butylchlorosilane with methylchlorosilane in the presence of a suitable catalyst. The reaction typically involves the use of a Lewis acid catalyst, such as aluminum chloride, under controlled temperature and pressure conditions to facilitate the formation of the desired disilane compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process would likely include purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Di-tert-butyl-1,2-dichloro-1,2-dimethyldisilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of hydrosilanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium alkoxides or amines can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution: Formation of alkoxysilanes or aminosilanes.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of hydrosilanes.
Applications De Recherche Scientifique
1,2-Di-tert-butyl-1,2-dichloro-1,2-dimethyldisilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Potential use in the development of silicon-based biomaterials.
Medicine: Investigated for its potential in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,2-Di-tert-butyl-1,2-dichloro-1,2-dimethyldisilane involves its ability to undergo various chemical transformations due to the presence of reactive chlorine and silicon atoms. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the chlorine atoms are replaced by nucleophiles, leading to the formation of new silicon-containing compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Di-tert-butyl-1,2-dichlorodisilane: Similar structure but lacks methyl groups.
1,2-Di-tert-butyl-1,2-dimethyldisilane: Similar structure but lacks chlorine atoms.
1,2-Dichloro-1,2-dimethyldisilane: Similar structure but lacks tert-butyl groups.
Uniqueness
1,2-Di-tert-butyl-1,2-dichloro-1,2-dimethyldisilane is unique due to the combination of tert-butyl, chlorine, and methyl groups bonded to silicon atoms. This unique structure imparts specific reactivity and properties that are not observed in other similar compounds, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
89372-94-1 |
|---|---|
Formule moléculaire |
C10H24Cl2Si2 |
Poids moléculaire |
271.37 g/mol |
Nom IUPAC |
tert-butyl-(tert-butyl-chloro-methylsilyl)-chloro-methylsilane |
InChI |
InChI=1S/C10H24Cl2Si2/c1-9(2,3)13(7,11)14(8,12)10(4,5)6/h1-8H3 |
Clé InChI |
FRISHBNSKGDUHD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)([Si](C)(C(C)(C)C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



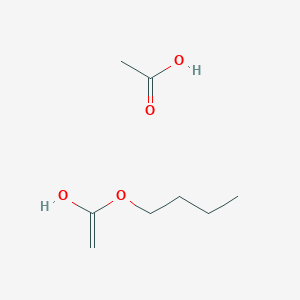
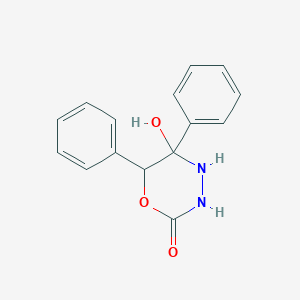
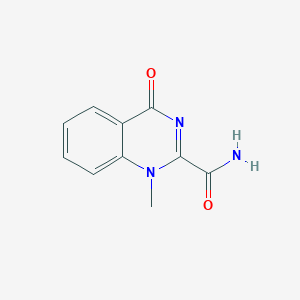

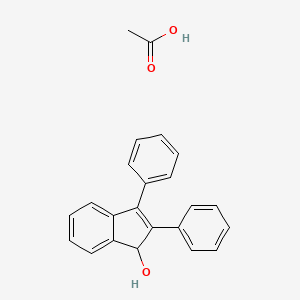
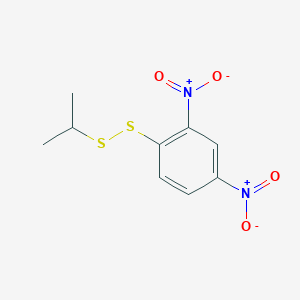
![1-[2,3-Dimethyl-4-(trimethylsilyl)but-2-en-1-yl]-1,1,2,2,2-pentamethyldisilane](/img/structure/B14399410.png)
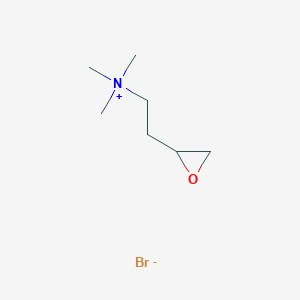
![Bis(acetyloxy)[bis(octadecanoyloxy)]stannane](/img/structure/B14399415.png)
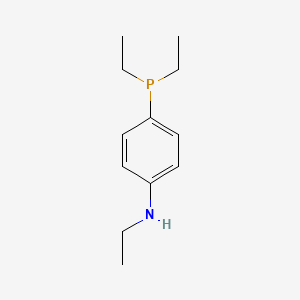
![5,5'-[(3-Chlorophenyl)azanediyl]bis(2-methylpent-3-yn-2-ol)](/img/structure/B14399428.png)
